molecular formula C9H14O5S2 B1343102 4-Hydroxyphenyldimethylsulfonium Methyl Sulfate CAS No. 32279-04-2

4-Hydroxyphenyldimethylsulfonium Methyl Sulfate

Cat. No. B1343102
CAS RN: 32279-04-2
M. Wt: 266.3 g/mol
InChI Key: PKQZVASULXKBJV-UHFFFAOYSA-N
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Description

The compound 4-Hydroxyphenyldimethylsulfonium Methyl Sulfate is not directly mentioned in the provided papers. However, the papers discuss related chemical reactions and compounds that can provide insights into the synthesis and behavior of similar sulfonium compounds. The first paper discusses the sulfonation and sulfation reactions of methylated phenols with sulfur trioxide, which are relevant to understanding the chemical behavior of phenolic compounds in the presence of sulfating agents . The second paper examines the O-methylation of 4-hydroxyestrone monosulfates, which is a process that could be analogous to the methylation reactions that 4-Hydroxyphenyldimethylsulfonium Methyl Sulfate might undergo .

Synthesis Analysis

The synthesis of sulfonium compounds like 4-Hydroxyphenyldimethylsulfonium Methyl Sulfate could potentially be inferred from the sulfation and sulfonation reactions described in the first paper. The study shows that the reaction of methylated phenols with sulfur trioxide leads to the formation of phenyl hydrogen sulfates, which are intermediates in the synthesis of sulfonic acids . This suggests that a similar approach could be used to synthesize sulfonium compounds by introducing a suitable methylating agent to the reaction.

Molecular Structure Analysis

While the molecular structure of 4-Hydroxyphenyldimethylsulfonium Methyl Sulfate is not directly analyzed in the papers, the structure of phenyl hydrogen sulfates and their electronic effects are discussed . The bulky OSO3H substituent is described as being electronically deactivating and para-directing, which could influence the reactivity and stability of related sulfonium compounds. This information is crucial for understanding how the molecular structure of sulfonium compounds affects their chemical properties.

Chemical Reactions Analysis

The first paper provides an analysis of the transsulfonation reactions using phenyl hydrogen sulfates as reagents . These reactions are first-order with respect to the phenyl hydrogen sulfates and are independent of the concentration of the reactant, which in their study was 1,3-dimethoxybenzene. This indicates that sulfonium compounds like 4-Hydroxyphenyldimethylsulfonium Methyl Sulfate could potentially participate in similar transsulfonation reactions under the right conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Hydroxyphenyldimethylsulfonium Methyl Sulfate are not directly discussed in the papers. However, the studies provide insights into the behavior of phenolic compounds during sulfation and methylation, which are relevant to understanding the properties of sulfonium compounds. For instance, the enzymatic sulfation of 4-hydroxyestrone leads to the formation of catechol estrogen sulfates , suggesting that sulfation can significantly alter the properties of phenolic compounds. Similarly, the methylation of phenolic compounds can affect their solubility, reactivity, and biological activity.

Scientific Research Applications

Metabolism and Inactivation of Estrogen-Related Drugs

4-Hydroxyphenyldimethylsulfonium Methyl Sulfate is related to the metabolism and inactivation of important estrogen-related drugs such as raloxifene and 4-hydroxytamoxifen (4-OHT), used in the treatment of osteoporosis and breast cancer. Sulfation, catalyzed by various sulfotransferase (SULT) isoforms, plays a crucial role in the conjugation and inactivation of these compounds in human tissues. This process occurs at therapeutic concentrations and involves different SULT isoforms depending on the drug and tissue type (Falany, Pilloff, Leyh, & Falany, 2006).

Sulfonation of Phenols

The compound's structure is also relevant to the study of sulfonation processes, particularly of phenols. In research on the sulfonation of methyl phenyl sulfate, it was found that this process can produce various sulfonic acids, which are key intermediates in the formation of other complex compounds. These sulfonation reactions provide insight into the reactivity and structural behavior of phenyl sulfates under different conditions (Wit, Woldhuis, & Cerfontain, 2010).

High-Valent Cobalt-Oxo Species in Environmental Processes

Another application is in understanding the role of high-valent cobalt-oxo species in environmental processes. For instance, research into the cobalt(II)-activated peroxymonosulfate process, relevant for environmental decontamination, has shown that similar structures to 4-Hydroxyphenyldimethylsulfonium Methyl Sulfate can undergo oxidation under specific conditions. This process is significant for understanding the oxidation of organic pollutants and the role of different oxidizing species (Zong, Guan, Xu, Feng, Mao, Xu, Chu, & Wu, 2020).

Enzymatic Sulfation of Plant Metabolites

In the field of biochemistry, the enzymatic sulfation of phenolic hydroxy groups of various plant metabolites using arylsulfotransferase has been studied. These studies have shown how sulfation can modify the properties of polyphenols, thereby impacting their solubility and potential biological activity (Van Der Horst, Hartog, El Morabet, Marais, Kircz, & Wever, 2015).

Environmental Decontamination and Water Treatment

Additionally, the study of sulfate radical-based processes in environmental decontamination and water treatment has implications for 4-Hydroxyphenyldimethylsulfonium Methyl Sulfate. Research has shown that sulfate radicals can effectively degrade organic pollutants, offering insights into novel methods for water treatment and pollution control (Wang, Jiang, Pang, Zhou, Guan, Gao, Li, Yang, Qiu, & Jiang, 2018).

Safety And Hazards

This compound is known to cause skin irritation and serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and washing with plenty of soap and water if it comes into contact with the skin . If eye irritation persists, medical advice or attention should be sought .

properties

IUPAC Name

(4-hydroxyphenyl)-dimethylsulfanium;methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS.CH4O4S/c1-10(2)8-5-3-7(9)4-6-8;1-5-6(2,3)4/h3-6H,1-2H3;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQZVASULXKBJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COS(=O)(=O)[O-].C[S+](C)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30620038
Record name (4-Hydroxyphenyl)(dimethyl)sulfanium methyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxyphenyldimethylsulfonium Methyl Sulfate

CAS RN

32279-04-2
Record name (4-Hydroxyphenyl)(dimethyl)sulfanium methyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxyphenyldimethylsulfonium Methyl Sulfate
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Synthesis routes and methods

Procedure details

The procedure of Example 7 was repeated with the exception that potassium carbonate was not used. The amount of the sulfonuim compound obtained was 2.99 g. An NMR analysis showed that the sulfonuim compound was a 33:67 (mol/mol) mixture of tert-butyl p-dimethylsulfoniophenyl carbonate methylsulfate and p-dimethylsulfoniophenol methylsulfate. The yields of butyl p-dimethylsulfoniophenyl carbonate methylsulfate and p-dimethylsulfoniophenol methylsulfate were 33% and 67%, respectively.
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tert-butyl p-dimethylsulfoniophenyl carbonate methylsulfate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Katahira, N Morishita, JI Ikeda, PB Lim… - Journal of Polymer …, 2010 - Wiley Online Library
… -2-butenyl tetramethylenesulfonium hexafluoroantimonate (CP-77) (ADEKA Co., Ltd., Tokyo, Japan) as a latent thermal initiator, and 4-hydroxyphenyldimethylsulfonium methyl sulfate …

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